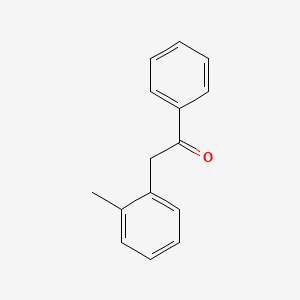

2-(2-Methylphenyl)acetophenone

Description

Contextual Overview of Alkylacetophenones in Contemporary Chemical Science

Alkylacetophenones are a class of organic compounds characterized by an acetophenone (B1666503) core structure that is substituted with one or more alkyl groups on the phenyl ring. hmdb.ca These compounds are significant in various fields of chemical science. Acetophenone itself, the simplest aromatic ketone, is a colorless, viscous liquid that serves as a precursor to valuable resins and fragrances. wikipedia.org It is also used as a fragrance ingredient in soaps, detergents, and perfumes, and as an industrial solvent. nih.gov

Substituted acetophenones, including the alkylated variants, are crucial starting materials and intermediates in organic synthesis. wisdomlib.org For instance, they are used in the synthesis of pyrazole (B372694) derivatives and chalcones. wisdomlib.org The position and nature of the alkyl substituent on the phenyl ring can significantly influence the compound's physical and chemical properties, including its reactivity and biological activity. This makes alkylacetophenones a versatile platform for developing new materials and molecules with specific functions.

Historical Trajectories in the Investigation of Substituted Acetophenones

The investigation of acetophenone and its derivatives has a rich history. Acetophenone was first identified in the heavy-oil fraction of coal tar. nih.gov A significant milestone was the development of its industrial synthesis in 1925, based on the Friedel–Crafts reaction of benzene (B151609) and acetic anhydride. nih.gov Early research also explored the physiological properties of acetophenone, with its use as a hypnotic and anticonvulsant under the name Hypnone in the late 19th and early 20th centuries. wikipedia.orgnih.gov

The study of substituted acetophenones has evolved to focus on the influence of different substituent groups on the molecule's properties. Research published in 1978, for example, investigated the photoreactivity of substituted acetophenones, highlighting the importance of activation energies. acs.org Further studies have delved into the pKa values of substituted acetophenones to understand their enolization behavior. cdnsciencepub.com The examination of the 13C nuclear magnetic resonance (n.m.r.) spectra of numerous substituted acetophenones has provided detailed insights into the electronic and steric effects of substituents on the aromatic ring and acetyl group. cdnsciencepub.com

Current Research Landscape and Emerging Trends Pertaining to 2-(2-Methylphenyl)acetophenone

Current research on this compound and related compounds is diverse, spanning from fundamental studies of molecular interactions to the development of new bioactive agents. A key area of investigation is the synthesis and characterization of novel substituted acetophenone derivatives. For example, recent work has focused on the synthesis of bioactive derivatives of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine from various substituted acetophenones, exploring their potential as antimicrobial and anticancer agents. rasayanjournal.co.in

Another significant trend is the exploration of the biological activities of substituted acetophenones. Studies have investigated the nematicidal effects of hydroxylated and prenylated acetophenones against root-knot nematodes, demonstrating that specific substitution patterns can lead to potent activity. researchgate.net The influence of substituents on the hydrogen bonding preferences of acetophenones is also an active area of research, using techniques like vibrational spectroscopy to understand intermolecular forces. mdpi.com

The following table provides a summary of key research findings related to substituted acetophenones:

| Research Focus | Key Findings |

| Synthesis of Bioactive Derivatives | Substituted acetophenones are valuable precursors for synthesizing complex heterocyclic compounds with potential antimicrobial and anticancer properties. rasayanjournal.co.in |

| Nematicidal Activity | 2´-hydroxylated acetophenones have shown strong nematicidal effects, with the degree of hydroxylation influencing activity. researchgate.net |

| Molecular Interactions | Halogen and methyl substitutions on the acetophenone ring influence the docking preference of phenol, demonstrating a balance between hydrogen bonding and stacking interactions. mdpi.com |

| Photoreactivity | The photoreactivity of substituted acetophenones is influenced by the activation energies of their excited states. acs.org |

| Acidity and Enolization | The pKa values of para-substituted acetophenones are influenced by the electronic effects of the substituents, which primarily affect enolization. cdnsciencepub.com |

Scope and Objectives of Focused Academic Inquiry into the Compound's Molecular Behavior and Applications

Focused academic inquiry into this compound aims to elucidate the specific effects of the ortho-methyl group on the compound's properties and reactivity. The primary objectives of such research include:

Understanding Steric and Electronic Effects: A key goal is to determine how the placement of the methyl group at the ortho position influences the conformation of the acetyl group relative to the phenyl ring. This steric hindrance can impact the molecule's electronic properties and its ability to participate in various reactions. Studies on ortho-substituted acetophenones have shown that the ortho-methyl group can hinder the coplanarity of the acetyl group with the aromatic ring. cdnsciencepub.com

Investigating Reaction Mechanisms: Detailed studies of reactions involving this compound can provide insights into how the ortho-substituent affects reaction pathways and rates. This includes studying its behavior in condensation reactions, halogenations, and other transformations common for ketones.

Exploring Potential Applications: By understanding the unique molecular behavior of this compound, researchers can explore its potential in various applications. This could include its use as a building block in the synthesis of new pharmaceuticals, agrochemicals, or specialized polymers. For instance, the nematicidal activity of some substituted acetophenones suggests that tailored derivatives could be developed as crop protection agents. nih.govresearchgate.net

The following table outlines the key physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 577-16-2 |

| Molecular Formula | C9H10O |

| Molecular Weight | 134.18 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 214 °C |

| Melting Point | 107-108 °C |

| Solubility | Insoluble in water, soluble in ethanol. echemi.com |

Properties

IUPAC Name |

2-(2-methylphenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)11-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMXBSDTDHEQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325254 | |

| Record name | 2-(2-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5033-67-0 | |

| Record name | NSC409453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-(2-Methylphenyl)acetophenone

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. fiveable.me In the context of synthesizing alkylacetophenones, this electrophilic aromatic substitution reaction involves the acylation of an alkyl-substituted benzene (B151609) ring. For instance, the acylation of toluene (B28343) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield a mixture of methylacetophenone isomers. scribd.comoup.comyoutube.comyoutube.com The methyl group, being an ortho-, para-director, primarily yields 1-(4-methylphenyl)ethanone (p-methylacetophenone) and 1-(2-methylphenyl)ethanone (o-methylacetophenone). docbrown.info Steric hindrance often results in the para-substituted product being the major isomer. youtube.com

The reaction proceeds through the formation of an acylium ion from the reaction of acetyl chloride with the Lewis acid catalyst. scribd.com This electrophile is then attacked by the electron-rich aromatic ring of toluene. scribd.com The resulting arenium ion intermediate subsequently loses a proton to restore aromaticity, yielding the corresponding methylacetophenone. scribd.com

Table 1: Isomer Distribution in the Friedel-Crafts Acylation of Toluene

| Isomer | Position of Acetyl Group | Typical Yield (%) |

| 1-(2-methylphenyl)ethanone | Ortho | 2 |

| 1-(3-methylphenyl)ethanone | Meta | 1 |

| 1-(4-methylphenyl)ethanone | Para | 97 |

| Data sourced from a study on the acetylation of toluene with acetyl halides. oup.com |

Beyond traditional Friedel-Crafts reactions, modern cross-coupling methods offer powerful alternatives for the synthesis of aromatic ketones like this compound. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgharvard.edu

For the synthesis of this compound, a suitable approach would involve the coupling of a phenylboronic acid derivative with 2-chloro- or 2-bromotoluene, or vice versa, in the presence of a palladium catalyst and a base. A carbonylative Suzuki-Miyaura coupling offers a direct route, where carbon monoxide is incorporated during the reaction of an aryl halide with an arylboronic acid. rsc.org This methodology has been successfully applied to the synthesis of sterically hindered 2-aroylbenzoate derivatives. rsc.org

Another strategy involves the H2O2-mediated radical addition of arylhydrazines to α-aryl vinyl azides in water, providing an environmentally friendly route to 2-arylacetophenones. researchgate.net

Derivatization and Functionalization of this compound Scaffolds

The this compound molecule possesses several reactive sites that allow for a variety of chemical transformations: the acetyl group, the two aromatic rings, and the ortho-methyl group.

The carbonyl group of the acetyl moiety is a primary site for nucleophilic addition and condensation reactions. fiveable.me

Reduction: The acetyl group can be reduced to a secondary alcohol, forming 1-(2-methylphenyl)-1-phenylethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. For example, the Claisen-Schmidt reaction involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) (α,β-unsaturated ketone). ichem.md

Halogenation: The α-position of the acetyl group can be halogenated under acidic or basic conditions. For instance, bromination can be achieved using N-bromosuccinimide (NBS). ichem.md

Oxidation: The acetyl group can be oxidized. For example, α-ketoesters can be formed through copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols. science.gov

Both aromatic rings of this compound can undergo electrophilic substitution reactions, with the substitution pattern being influenced by the existing substituents.

Nitration: The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. automate.videolibretexts.org Therefore, nitration of the phenyl ring bearing the acetyl group would be expected to yield the meta-nitro product. automate.video The methyl group on the other phenyl ring is an activating, ortho-, para-directing group. docbrown.info

Halogenation: Halogenation, such as bromination, can occur on the aromatic rings. The presence of the bromine substituent can increase the compound's reactivity in further electrophilic aromatic substitution reactions. cymitquimica.com

The ortho-methyl group exhibits its own characteristic reactivity.

Oxidation: The methyl group can be oxidized to a carboxylic acid. For example, o-methyl acetophenone can be oxidized with potassium permanganate (B83412) to yield 2-(2'-methylphenyl)-2-oxoacetic acid. google.com

Photoenolization: Ortho-methyl-substituted acetophenones can undergo photoenolization, where internal hydrogen transfer occurs from the methyl group to the carbonyl oxygen upon UV irradiation, forming a transient enol intermediate. rsc.org This reactivity is influenced by solvent polarity. rsc.org

Steric Effects: The ortho-methyl group exerts steric effects that can influence the conformation and reactivity of the molecule. researchgate.net For instance, in 2-methylacetophenones, the steric interaction between the methyl group and the acetyl group can lead to a non-planar conformation. cdnsciencepub.com This steric hindrance can also affect the rates of reactions involving the acetyl group. cdnsciencepub.com

Stereoselective and Regioselective Synthesis of Related Alkylacetophenone Derivatives

The precise control of stereochemistry and regiochemistry is a cornerstone of modern organic synthesis, enabling the efficient production of complex molecules with defined three-dimensional arrangements and substitution patterns. In the context of alkylacetophenone derivatives, which serve as crucial intermediates in medicinal chemistry and materials science, the development of stereoselective and regioselective synthetic methods is of paramount importance. Research in this area has led to a variety of innovative strategies, ranging from classic rearrangements to advanced catalytic systems.

One established method for achieving regioselectivity in the synthesis of hydroxyacetophenone derivatives is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. A notable application of this is in the synthesis of leukotriene D4/E4 receptor antagonists, where a regioselective Fries rearrangement was employed to form the key o-hydroxyacetophenone intermediate. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for rapid and regioselective reactions. For instance, the ortho-acylation of phenols and naphthols can be achieved with high regioselectivity using methanesulfonic acid as a catalyst under microwave irradiation. arabjchem.org This method provides a direct route to ortho-acylated hydroxyaryl ketones, which are valuable alkylacetophenone derivatives, in high yields and with significantly reduced reaction times. The reaction is highly selective for the ortho position, unless both ortho positions are blocked. arabjchem.org

Table 1: Regioselective Ortho-Acylation of Phenols with Acetic Acid

| Entry | Phenol | Product | Yield (%) |

| 1 | Phenol | 2-Hydroxyacetophenone (B1195853) | 85 |

| 2 | o-Cresol | 2-Hydroxy-3-methylacetophenone | 70 |

| 3 | m-Cresol | 2-Hydroxy-4-methylacetophenone / 2-Hydroxy-6-methylacetophenone | 82 (mixture) |

| 4 | p-Cresol | 2-Hydroxy-5-methylacetophenone | 88 |

Data sourced from a study on microwave-assisted regioselective ortho-acylation. arabjchem.org

In the realm of stereoselective synthesis, biocatalysis offers a green and highly efficient alternative to traditional chemical methods. The asymmetric reduction of prochiral ketones to form chiral alcohols is a well-established biocatalytic transformation. Studies have demonstrated the use of plant-based biocatalysts, such as those found in weeds like Eryngium horridum, for the stereoselective reduction of various acetophenone derivatives to their corresponding (S)-phenylethanols with excellent enantiomeric excess (>98%) and high conversions. conicet.gov.ar This highlights the potential of whole-cell biocatalysts in synthesizing optically active building blocks.

Another sophisticated chemoenzymatic approach combines metal-catalyzed oxidation with enzymatic amination. A sequential Wacker-Tsuji oxidation of allylbenzenes produces 1-arylpropan-2-ones, which are then subjected to a stereoselective biotransamination using amine transaminases (ATAs). uniovi.es This cascade process allows for the synthesis of a range of optically active 1-arylpropan-2-amines, which are valuable pharmaceutical intermediates, with high conversions and excellent enantioselectivity (>99% ee). uniovi.es The choice of the amine transaminase enzyme dictates the stereochemical outcome, enabling access to both enantiomers of the final product. uniovi.es

Table 2: Chemoenzymatic Synthesis of Chiral 1-Arylpropan-2-amines

| Substrate (Allylbenzene) | Intermediate (1-Arylpropan-2-one) | Amine Transaminase | Product (1-Arylpropan-2-amine) | Conversion (%) | Enantiomeric Excess (%) |

| Allylbenzene | 1-Phenylpropan-2-one | ATA-S1 | (S)-1-Phenylpropan-2-amine | 92 | >99 |

| 4-Methylallylbenzene | 1-(4-Methylphenyl)propan-2-one | ATA-S1 | (S)-1-(4-Methylphenyl)propan-2-amine | 85 | >99 |

| 4-Methoxyallylbenzene | 1-(4-Methoxyphenyl)propan-2-one | ATA-R1 | (R)-1-(4-Methoxyphenyl)propan-2-amine | 78 | >99 |

Data adapted from research on sequential Wacker-Tsuji oxidation and biotransamination. uniovi.es

Furthermore, regioselective strategies are crucial for the construction of heterocyclic systems from acetophenone precursors. For example, a one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone derivatives has been developed, showcasing regiocontrol in the cyclization process. mdpi.com Similarly, the reaction of α-nitroacetophenone with Morita–Baylis–Hillman acetates in the presence of a base leads to the formation of highly substituted furans as single regioisomers. rsc.org The regioselectivity of these reactions is often controlled by the electronic nature of the reactants and the specific reaction conditions employed.

The development of novel reagent-based cyclization methods also contributes to the regioselective synthesis of heterocycles from acetophenone-derived intermediates. A thiosemicarbazide (B42300) intermediate can be selectively cyclized to either a 2-amino-1,3,4-oxadiazole or a 2-amino-1,3,4-thiadiazole (B1665364) depending on the choice of reagent. organic-chemistry.org The use of EDC·HCl favors the formation of the oxadiazole, while p-TsCl promotes the formation of the thiadiazole, demonstrating exquisite reagent-controlled regioselectivity. organic-chemistry.org

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

The elucidation of the precise chemical structure and conformational preferences of 2-(2-Methylphenyl)acetophenone is achieved through the integrated application of several advanced spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be deduced.

The protons on the monosubstituted phenyl ring (from the acetophenone (B1666503) moiety) would likely appear as a complex multiplet in the aromatic region (typically δ 7.2-8.0 ppm). The protons ortho to the carbonyl group are expected to be the most deshielded and resonate at the downfield end of this region. The protons of the 2-methylphenyl group will also produce signals in the aromatic region, with their chemical shifts influenced by both the electron-withdrawing carbonyl group and the electron-donating methyl group. The methylene (B1212753) protons, situated between the two aromatic rings and the carbonyl group, would likely appear as a singlet, integrating to two protons, in a region deshielded by the adjacent carbonyl and aromatic systems. The methyl protons of the tolyl group would give rise to a characteristic singlet, integrating to three protons, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Phenyl) | 7.2 - 8.0 | Multiplet | 5H |

| Aromatic (2-Methylphenyl) | 7.0 - 7.4 | Multiplet | 4H |

| Methylene (-CH₂-) | ~4.2 | Singlet | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon is the most deshielded and will appear at a significantly downfield chemical shift, typically in the range of δ 195-200 ppm. The aromatic carbons will resonate in the region of δ 125-140 ppm. The chemical shifts of the quaternary carbons (the carbon attached to the carbonyl group and the methyl-substituted carbon on the tolyl ring) can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methylene carbon will have a characteristic chemical shift, and the methyl carbon will appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~198 |

| Aromatic (C) | 135 - 140 |

| Aromatic (CH) | 125 - 134 |

| Methylene (-CH₂-) | ~45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Through-space spin-spin coupling is a phenomenon observed in NMR spectroscopy where the magnetic interaction between nuclei occurs directly through space rather than through the covalent bonds that connect them. This effect is significant when two nuclei are held in close spatial proximity, regardless of the number of bonds separating them. In sterically crowded molecules, this type of coupling can provide valuable information about the molecule's conformation and stereochemistry.

In analogues of this compound, particularly those with bulky substituents that restrict free rotation, through-space coupling could potentially be observed between protons on the two aromatic rings if their conformations bring them into close contact. For instance, if the phenyl and 2-methylphenyl rings are oriented in a way that a proton on one ring is positioned directly over the other, a through-space Nuclear Overhauser Effect (NOE) could be detected in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). This would manifest as a cross-peak between the signals of the interacting protons, providing direct evidence for their spatial proximity and helping to define the molecule's preferred conformation in solution. While through-bond coupling (scalar or J-coupling) is transmitted via the bonding electrons and typically observed over two to four bonds, through-space effects are distance-dependent and can occur between nuclei that are many bonds apart but physically close.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netscribd.com

In the FT-IR spectrum of this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O). This band is typically strong and sharp, appearing in the region of 1680-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the attached aromatic rings. The spectrum would also feature characteristic absorptions for C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the aliphatic methylene and methyl groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. Therefore, the aromatic C=C stretching and the C-H stretching vibrations would be prominent. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FT-IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Carbonyl) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophore in this compound is the benzoyl group, where the carbonyl group is conjugated with the phenyl ring. This conjugation leads to characteristic electronic absorptions in the UV region.

The UV-Vis spectrum of this compound is expected to show two main absorption bands. A strong absorption band, typically around 240-250 nm, is attributed to the π → π* transition of the conjugated system. studyraid.com A weaker absorption band at a longer wavelength, around 280 nm, is due to the n → π* transition of the carbonyl group. The presence of the second aromatic ring (the 2-methylphenyl group) may cause a slight shift in the position and intensity of these absorption maxima compared to acetophenone. The solvent used can also influence the positions of these bands.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~245 |

Mass Spectrometry (LC-MS, ESI-HRMS, EI-MS) for Molecular Fragmentation Studies

A comprehensive search of scientific databases for experimental mass spectrometry data on this compound (also known as 1-(2-methylphenyl)-2-phenylethanone) did not yield specific studies detailing its molecular fragmentation patterns under Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS), or Electron Ionization-Mass Spectrometry (EI-MS).

While mass spectral data for related compounds, such as substituted acetophenones and deoxybenzoins, are available, the fragmentation pathways are highly dependent on the specific substitution pattern. In the absence of direct experimental studies for this compound, a detailed analysis of its characteristic fragmentation is not possible. Typically, for deoxybenzoin (B349326) structures, fragmentation might be expected to occur at the α-cleavage sites around the carbonyl group, leading to the formation of benzoyl and benzyl-type cations. However, the specific ions and their relative abundances for the title compound remain uncharacterized in the reviewed literature.

Table 3.1.4: Hypothetical Major Fragmentation Ions for this compound (Note: This table is based on general fragmentation principles of ketones and is for illustrative purposes only, as no specific experimental data was found.)

| Ion Structure | Formula | m/z (exact mass) | Ion Type |

| [C₆H₅CO]⁺ | C₇H₅O | 105.0335 | Benzoyl cation |

| [CH₃C₆H₄CH₂]⁺ | C₈H₉ | 105.0704 | Methylbenzyl cation |

| [C₆H₅]⁺ | C₆H₅ | 77.0391 | Phenyl cation |

| [CH₃C₆H₄]⁺ | C₇H₇ | 91.0548 | Tolyl cation |

Gas Electron Diffraction (GED) for Gas-Phase Conformation Determination

No scientific literature detailing the use of Gas Electron Diffraction (GED) for the determination of the gas-phase conformation of this compound could be identified. GED is a powerful technique for determining the geometric parameters (bond lengths, angles, and torsion angles) of small molecules in the gas phase, free from intermolecular interactions present in the solid or liquid states. The absence of such a study indicates that the gas-phase molecular structure of this specific compound has not been experimentally determined using this method.

Theoretical and Computational Structural Studies

Ab Initio Calculations for Molecular Geometry and Energy Minimization

Specific ab initio computational studies focused on this compound are not available in the reviewed literature. Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, albeit computationally intensive, approach to solving the electronic Schrödinger equation without empirical parameters. Such calculations would be necessary to determine the optimized molecular geometry, bond lengths, and bond angles from first principles. Without dedicated computational research on this molecule, no data on its ab initio optimized structure can be presented.

Density Functional Theory (DFT) Protocol Applications in Conformational Analysis

While Density Functional Theory (DFT) is a widely used and powerful tool for the conformational analysis of organic molecules, providing a good balance between accuracy and computational cost, no specific DFT studies for this compound were found. Research on related substituted acetophenones suggests that methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly employed to explore potential energy surfaces and identify stable conformers. However, without a specific computational analysis of the title compound, a discussion of its conformational landscape as determined by DFT is not possible.

Analysis of Torsional Angles and Steric Hindrance Effects on Molecular Architecture

The molecular architecture of this compound is expected to be significantly influenced by steric hindrance. The ortho-methyl group on one phenyl ring likely forces a non-planar conformation by restricting rotation around the single bonds adjacent to the carbonyl group. This phenomenon, often termed the "ortho effect," prevents the phenyl rings and the carbonyl group from achieving coplanarity to minimize steric strain between the methyl group and the rest of the molecule.

C(ortho)-C(ipso)-C(carbonyl)-O(carbonyl)

C(ipso)-C(carbonyl)-C(methylene)-C(ipso')

However, in the absence of specific crystallographic data or computational studies for this compound, the exact values for these torsional angles remain undetermined.

Table 3.2.3: Key Torsional Angles in this compound (Note: Values are not available from the literature.)

| Torsional Angle | Atom Sequence | Predicted Value (°) |

| ω₁ | Phenyl(1)-C-C=O | Data not available |

| ω₂ | C-C(=O)-CH₂-Phenyl(2) | Data not available |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A detailed Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound is not available in the reviewed scientific literature. This type of analysis is crucial for understanding the electronic absorption spectra, chemical reactivity, and kinetic stability of a molecule. The HOMO, or highest occupied molecular orbital, acts as an electron donor, while the LUMO, or lowest unoccupied molecular orbital, acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter in determining molecular properties.

Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) Investigations

Similarly, specific Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) investigations for this compound have not been reported. NBO analysis provides a detailed understanding of the electron density distribution in atomic and bonding orbitals, charge transfer, and intramolecular interactions. An ESP map is instrumental in identifying the nucleophilic and electrophilic sites within a molecule, which is essential for predicting its interaction with other chemical species.

Solid-State Structural Investigations: X-ray Crystallography of this compound Derivatives

While structural data for the parent compound this compound is scarce, X-ray crystallography studies on its derivatives offer a window into the conformational preferences and intermolecular interactions that govern their solid-state structures.

One such derivative, 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide , has been synthesized and its crystal structure elucidated. In this molecule, the dihedral angle between the two benzene (B151609) rings is 57.17(5)°. hmdb.ca The crystal packing is stabilized by N—H···O and N—H···N hydrogen bonds, which form chains along the hmdb.ca direction. Additionally, a weak C—H···π interaction is observed, further contributing to the stability of the crystal lattice. hmdb.ca

Table 1: Crystal Data and Structure Refinement for 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide hmdb.ca

| Parameter | Value |

| Empirical formula | C₁₇H₁₉N₃O₃ |

| Formula weight | 313.35 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 21.4015(6) Å, b = 20.7277(4) Å, c = 7.6975(2) Å |

| α = 90°, β = 109.103(3)°, γ = 90° | |

| Volume | 3226.60(14) ų |

| Z | 8 |

| Density (calculated) | 1.290 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 1328 |

Another related compound, N-Methyl-N-(2-methylphenyl)acetamide , has also been characterized by X-ray diffraction. In its crystal structure, the nitrogen atom and the methyl group are nearly coplanar with the benzene ring to which they are attached, with deviations of 0.131(1) Å and 0.038(1) Å, respectively. nih.gov The crystal structure is notable for a three-dimensional network of intermolecular C—H···O hydrogen bonds. The molecules are observed to stack parallel to the b-axis. nih.gov

Table 2: Crystal Data and Structure Refinement for N-Methyl-N-(2-methylphenyl)acetamide nih.gov

| Parameter | Value |

| Empirical formula | C₁₀H₁₃NO |

| Formula weight | 163.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.288(2) Å, b = 6.9000(10) Å, c = 12.234(2) Å |

| α = 90°, β = 94.88(3)°, γ = 90° | |

| Volume | 949.5(3) ų |

| Z | 4 |

| Density (calculated) | 1.141 Mg/m³ |

| Absorption coefficient | 0.073 mm⁻¹ |

| F(000) | 352 |

Furthermore, the crystal structure of (Acetoxy)(2-methylphenyl)methyl acetate (B1210297) reveals that the two acetoxy groups are inclined to the benzene ring by 57.92(5)° and 62.71(6)°. The molecules form centrosymmetric dimers through an R²₂(16) ring motif generated by intermolecular C—H···O interactions involving the two acetoxy groups.

Table 3: Crystal Data and Structure Refinement for (Acetoxy)(2-methylphenyl)methyl acetate

| Parameter | Value |

| Empirical formula | C₁₂H₁₄O₄ |

| Formula weight | 222.23 |

| Temperature | 295(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 15.757(5) Å, b = 7.564(5) Å, c = 19.886(5) Å |

| α = 90°, β = 99.17(5)°, γ = 90° | |

| Volume | 2339.8(18) ų |

| Z | 8 |

| Density (calculated) | 1.262 Mg/m³ |

| Absorption coefficient | 0.095 mm⁻¹ |

| F(000) | 944 |

Chemical Reactivity and Mechanistic Investigations

Reactivity Towards Organometallic Reagents

Organometallic reagents are pivotal in the formation of carbon-carbon bonds through nucleophilic addition to carbonyl groups. Among these, organozinc reagents present a unique profile of reactivity and selectivity. While less nucleophilic than their Grignard or organolithium counterparts, this moderate reactivity allows for a higher degree of functional group tolerance and can be advantageous in complex syntheses. libretexts.orgwikipedia.org

The addition of organozinc reagents to ketones like 2-(2-Methylphenyl)acetophenone is a classic example of nucleophilic addition. The reaction mechanism involves the nucleophilic attack of the carbanionic carbon from the organozinc compound on the electrophilic carbonyl carbon of the acetophenone (B1666503) derivative. This results in the formation of a zinc alkoxide intermediate, which upon subsequent acidic workup, yields a tertiary alcohol.

A notable variant is the Barbier reaction, a one-pot synthesis where the organozinc reagent is generated in situ from an alkyl halide and zinc metal in the presence of the carbonyl substrate. libretexts.orgwikipedia.org This method is advantageous as it avoids the separate preparation of the organometallic reagent. For this compound, this would involve reacting an alkyl halide with zinc powder in the presence of the ketone to yield the corresponding tertiary alcohol.

Another relevant transformation is the Reformatsky reaction, which utilizes an α-halo ester and zinc to form a zinc enolate. This enolate then adds to a ketone, such as this compound, to produce a β-hydroxy ester after protonation. wikipedia.org

The reactivity of organozinc reagents can be significantly enhanced by the addition of salts like magnesium chloride (MgCl₂). This additive is believed to increase the effective concentration of the reactive organozinc species, facilitating smoother addition reactions to carbonyl compounds at ambient temperatures. organic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions with Organozinc Reagents

| Reaction Type | Organozinc Reagent | Substrate | Product Type |

| General Addition | Dialkylzinc | This compound | Tertiary Alcohol |

| Barbier Reaction | Alkyl Halide + Zn | This compound | Tertiary Alcohol |

| Reformatsky Reaction | α-Halo Ester + Zn | This compound | β-Hydroxy Ester |

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the logarithm of the ratio of the rate constant (k) for a substituted reactant to that of the unsubstituted reactant (k₀) to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

The reaction constant, ρ (rho), indicates the sensitivity of the reaction to electronic effects of the substituents. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which stabilize a negative charge buildup in the transition state), while a negative ρ value indicates acceleration by electron-donating groups (which stabilize a positive charge buildup). wikipedia.orgyoutube.com

For the nucleophilic addition of an organometallic reagent to the carbonyl group of a substituted acetophenone, a positive charge does not develop on the aromatic ring during the rate-determining step. Instead, a partial negative charge develops on the carbonyl oxygen as the nucleophile attacks the carbonyl carbon. Therefore, electron-withdrawing substituents on the phenyl ring of the acetophenone would be expected to stabilize the transition state and increase the reaction rate, leading to a positive ρ value. wikipedia.org

A study on the equilibrium acidities of meta- and para-substituted acetophenones in dimethyl sulfoxide (B87167) (DMSO) solution provides insight into the electronic effects in a closely related system. The Hammett plot for the dissociation of these carbon acids yielded a ρ value of +3.55, indicating a significant sensitivity to substituent effects. iitd.ac.in This large positive value underscores the effectiveness of substituents in stabilizing the resulting enolate anion. Although this study pertains to an equilibrium process rather than the kinetics of a nucleophilic addition, the direction and magnitude of the electronic effects are expected to be comparable.

Table 2: Hammett Substituent Constants (σ) and Predicted Effect on Nucleophilic Addition to Substituted Acetophenones

| Substituent (para) | σ Value | Predicted Effect on Reaction Rate |

| -N(CH₃)₂ | -0.83 | Decrease |

| -OCH₃ | -0.27 | Decrease |

| -CH₃ | -0.17 | Decrease |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Increase |

| -CN | +0.66 | Increase |

| -NO₂ | +0.78 | Increase |

Data adapted from a study on equilibrium acidities of substituted acetophenones. iitd.ac.in

Photochemical and Photophysical Processes of Acetophenone Derivatives

Ortho-alkyl substituted acetophenones, including this compound, exhibit a characteristic photochemical reaction known as photoenolization. This process involves the intramolecular abstraction of a hydrogen atom from the ortho-alkyl group by the excited carbonyl oxygen, leading to the formation of a transient enol tautomer.

The generally accepted mechanism proceeds through the following steps:

Excitation: Upon absorption of UV light, the acetophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

Intramolecular Hydrogen Abstraction: From the triplet state, the carbonyl oxygen abstracts a γ-hydrogen from the ortho-methyl group, forming a biradical intermediate.

Enol Formation: This biradical can then collapse to form the photoenol.

The photoenol can exist as two geometric isomers, (E)- and (Z)-enol. The (Z)-enol is typically short-lived and rapidly reverts to the starting ketone, while the (E)-enol can have a longer lifetime.

Studies on 2-methyl-, 2,4-dimethyl-, and 2,5-dimethylacetophenone using flash photolysis have provided evidence for the formation of an oxygen-quenchable enol triplet state. rsc.org This suggests that the biradical intermediate exists in a triplet state and can be intercepted by molecular oxygen. The quantum yields of photoenol formation are solvent-dependent, with polar solvents generally favoring the process. rsc.org

Acetophenone and its derivatives are well-known Type I photoinitiators, meaning they undergo unimolecular bond cleavage upon irradiation to generate free radicals. itu.edu.tr This property is fundamental to their use in photopolymerization and other photo-induced radical processes.

Upon absorption of UV radiation, the acetophenone derivative is excited to a triplet state. From this excited state, the primary photochemical process is the Norrish Type I cleavage of the bond between the carbonyl carbon and the adjacent methyl carbon. In the case of this compound, this would lead to the formation of a 2-methylbenzoyl radical and a methyl radical.

These initially formed radicals can then participate in a variety of secondary reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules present in the reaction mixture.

Initiation of Polymerization: In the presence of monomers, these radicals can initiate a chain polymerization reaction.

Recombination: The radical pair can recombine to reform the starting ketone or combine in different ways to form other products.

The efficiency and pathways of these radical reactions are influenced by factors such as the wavelength of light, the nature of the solvent, and the presence of radical scavengers like oxygen.

Photochemical [2+2] cycloaddition is a powerful synthetic method for the construction of four-membered rings. researchgate.netyoutube.comaklectures.com This pericyclic reaction is typically allowed under photochemical conditions, where the absorption of light promotes an electron to a higher energy molecular orbital, thus changing the orbital symmetry requirements for the reaction. youtube.comaklectures.com

While direct [2+2] cycloaddition of the carbonyl group of this compound with an alkene (the Paternò-Büchi reaction) is a possibility, a more relevant cycloaddition pathway for this specific molecule involves its photoenol intermediate. The photoenol generated from ortho-alkyl acetophenones is a conjugated diene and can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles.

This two-step sequence, known as a photoenolization-Diels-Alder (PEDA) reaction, allows for the construction of complex polycyclic structures under neutral conditions. The photoenol is generated in situ by irradiation, and if a dienophile is present in the reaction mixture, it can be trapped in a cycloaddition reaction. The efficiency of this process depends on the lifetime of the photoenol and the reactivity of the dienophile.

Catalytic Transformations Involving this compound Scaffolds

The robust scaffold of this compound serves as a versatile precursor in catalytic transformations designed to build molecular complexity. Its reactivity is centered around the ketone functional group and the activatable C-H bonds on the aromatic rings and methyl substituents.

The oxidative transformation of the this compound scaffold can be directed toward either the carbonyl moiety or the peripheral alkyl groups, depending on the catalytic system employed. One of the most significant oxidative reactions for ketones is the Baeyer-Villiger oxidation, which converts ketones into esters using peroxyacids or peroxides. wikipedia.orgnih.gov For this compound, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this oxidation is dictated by the migratory aptitude of the flanking groups. Generally, the order of preference for migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this specific molecule, the competition is between the 2-methylphenyl group and the methyl group. Due to the higher migratory aptitude of the phenyl group compared to the methyl group, the principal product expected from a Baeyer-Villiger oxidation would be 2-methylphenyl acetate (B1210297).

Selective functionalization of the aromatic C-H bonds presents another avenue for derivatization. Palladium-catalyzed ortho-hydroxylation, for instance, has been demonstrated for acetophenone oxime ethers, indicating that directed C(sp²)−H activation is a viable strategy. researchgate.net While the existing substitution pattern of this compound already occupies one ortho position on the benzoyl group, catalysts could potentially target the remaining ortho C-H bond or C-H bonds on the tolyl ring, guided by the coordinating effect of the carbonyl oxygen.

Furthermore, the methyl groups themselves are susceptible to oxidation. Depending on the oxidant and catalyst, selective oxidation of the benzylic methyl group (on the tolyl ring) or the acetyl methyl group could be achieved, leading to the formation of carboxylic acids or dicarbonyl compounds, respectively.

Acetophenone and its derivatives are valuable synthons in the synthesis of a wide array of heterocyclic compounds through multicomponent reactions. nih.govresearchgate.net The carbonyl group of this compound can act as an electrophilic center, reacting with various nucleophiles to construct five-, six-, or seven-membered rings.

For example, in reactions analogous to the Hantzsch pyridine (B92270) synthesis, this compound could condense with an aldehyde and a β-ketoester in the presence of ammonia (B1221849) to form substituted dihydropyridines. Similarly, condensation with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazoles.

A particularly relevant transformation is the synthesis of benzofurans, which are prevalent scaffolds in medicinally important compounds. nih.gov Catalytic strategies for benzofuran (B130515) synthesis often involve the intramolecular cyclization of ortho-substituted phenols. nih.govacs.orgorganic-chemistry.org While this compound does not possess a hydroxyl group for direct cyclization, it could be a precursor to intermediates that do. For instance, a directed ortho-hydroxylation followed by an acid-catalyzed intramolecular cyclization could furnish a highly substituted benzofuran. The significant steric hindrance imparted by the 2-methylphenyl group would likely influence the reaction kinetics and may necessitate tailored catalytic systems to achieve high yields.

Table 1: Examples of Heterocyclic Synthesis from Acetophenone Derivatives

| Reactants | Catalyst/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| Acetophenone, Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Multicomponent reaction | 2-Oxo-1,2-dihydropyridine-3-carbonitriles | researchgate.net |

| Acetophenone, Benzaldehyde derivative, Sodium Hydroxide | Claisen-Schmidt condensation to form chalcone (B49325) | Chalcone Intermediate | |

| Chalcone intermediate, Urea (B33335)/Thiourea (B124793) | Ethanolic Sodium Hydroxide | Oxazine/Thiazine derivatives | |

| Chalcone intermediate, Hydroxylamine Hydrochloride | Sodium Acetate in Ethanol | Isoxazole derivatives | |

| 2-Hydroxyacetophenone (B1195853), Ethylene Glycol | Acid-activated Clay (AH2) | 1,3-Dioxolane derivatives | researchgate.net |

Reduction and Oxidation Pathways of the Carbonyl and Aromatic Moieties

The reactivity of this compound is largely defined by the reduction and oxidation pathways of its constituent carbonyl and aromatic groups.

The most common transformation of the carbonyl group is its reduction to a secondary alcohol, 1-(2-methylphenyl)-1-phenylethanol. This can be achieved through various methods, including catalytic transfer hydrogenation (CTH). CTH typically employs a hydrogen donor, such as 2-propanol or formic acid, in the presence of a transition metal catalyst. mdpi.com Ruthenium and rhodium complexes, particularly those with chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric reduction of acetophenone derivatives, often providing high yields and excellent enantioselectivity. ias.ac.insoton.ac.uk The steric hindrance around the carbonyl in this compound may slow the reaction rate compared to less hindered ketones, potentially requiring more active "tethered" catalysts or harsher reaction conditions. researchgate.net Biocatalytic reductions using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) also offer a green and highly selective alternative for producing chiral alcohols. rsc.orgresearchgate.net

Table 2: Catalytic Systems for the Reduction of Acetophenone Derivatives

| Catalyst System | Hydrogen Donor | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| [RuCl₂(η⁶-p-cymene)(PPh₃)] | 2-Propanol | Acetophenone | Effective for transfer hydrogenation. | mdpi.com |

| [RuCl₂(p-cymene)]₂ / Piperidine-based ligands | HCOONa-HCOOH in Water | Acetophenone | Environmentally friendly system with good conversion. | researchgate.net |

| Quinuclidinol-based Ionic Liquid / NaBH₄ | Isopropanol | Acetophenone | Yield of 88.6% at 25°C. | mdpi.com |

| (S)-1-phenylethanol dehydrogenase (PEDH) | NADH | Acetophenone | Enantioselective reduction to (S)-1-phenylethanol. | researchgate.net |

| Ketoreductase from Pichia glucozyma (KRED1-Pglu) | NADPH | Substituted Acetophenones | Steric and electronic effects influence activity and enantioselectivity. | rsc.org |

Regarding oxidation, as previously mentioned, the carbonyl group can undergo a Baeyer-Villiger oxidation to yield an ester. wikipedia.orgorganic-chemistry.orgpurechemistry.orgalfa-chemistry.com This reaction proceeds via the Criegee intermediate, and the migratory aptitude of the adjacent groups determines the final product. wikipedia.org

The aromatic moieties of this compound are generally stable to oxidation but can react under more forceful conditions. Vigorous oxidation, for instance with potassium permanganate (B83412), could lead to the cleavage of the aromatic rings or the oxidation of the methyl groups to carboxylic acids. However, achieving selectivity between the two non-equivalent aromatic rings and the two methyl groups would be a significant challenge. The acetyl methyl group is generally more activated toward oxidation than the methyl group on the tolyl ring, suggesting that dicarbonyl formation could be favored over the formation of a carboxylic acid under controlled conditions.

Advanced Applications in Synthetic Chemistry and Materials Science

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

As a versatile intermediate, 2-(2-Methylphenyl)acetophenone provides a foundational structure for the synthesis of more complex molecules. The reactivity of its ketone group and the potential for functionalization on its aromatic rings make it an ideal starting point for multi-step syntheses. Acetophenones are recognized as valuable building blocks in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of molecules with diverse structural features from a common starting material. nih.govmdpi.com This approach is crucial in drug discovery and materials science for identifying new lead compounds and materials with desired properties.

The acetophenone (B1666503) framework is a cornerstone in the synthesis of heterocyclic compounds, which are integral to many pharmaceuticals and biologically active molecules. researchgate.net Derivatives of acetophenone are widely used as synthons for multicomponent reactions, which allow for the efficient construction of complex rings in a single step. researchgate.netnih.gov These reactions are highly effective for producing a wide array of heterocyclic systems. researchgate.net For instance, substituted acetophenones can react with various reagents to form important nitrogen-containing heterocycles like quinoxalines, imidazoles, and oxazoles. researchgate.net

The following table illustrates the types of heterocyclic compounds that can be synthesized using acetophenone derivatives as precursors.

| Heterocyclic Class | Reagents/Conditions | Significance |

| Quinolones | Reaction with aroyl chlorides followed by base-catalyzed cyclization. mdpi.com | Core structure in many antibacterial and anticancer agents. |

| Flavones | Baker-Venkataraman rearrangement of an intermediate formed from a 2-hydroxyacetophenone (B1195853) derivative. mdpi.com | Class of natural products with diverse biological activities. |

| Pyrimidines | Condensation reactions with urea (B33335) or thiourea (B124793) derivatives. | Foundational structures in nucleic acids and various drugs. |

| Dihydropyridines | Hantzsch synthesis involving an aldehyde, a β-ketoester, and ammonia (B1221849). | Important class of calcium channel blockers. |

In the field of total synthesis, where chemists aim to synthesize complex natural products from simple precursors, acetophenone derivatives like this compound serve as crucial building blocks. They provide a robust scaffold that can be elaborated upon to construct intricate molecular architectures. mdpi.com The use of amino-substituted acetophenones, for example, has proven effective in the synthesis of natural product analogs such as flavones, coumarins, chalcones, and aurones, which are frequently studied as lead compounds in drug discovery. nih.gov The synthesis of 2-aryl-4-quinolones can be efficiently achieved starting from ortho-amino acetophenones. nih.gov This strategy highlights the utility of the acetophenone core in creating structurally diverse and biologically relevant molecules.

Role in Polymer Chemistry and Material Modification

The acetophenone structure is integral to the production of certain resins and polymers. Commercially significant acetophenone-formaldehyde resins are produced through the aldol (B89426) condensation of acetophenone with formaldehyde (B43269) in the presence of a base. wikipedia.org These resins are important components in coatings, inks, and adhesives. wikipedia.orgderpharmachemica.com Substituted acetophenones, such as 4-methyl acetophenone, have been used to synthesize copolymer resins through condensation with other monomers like phenyl hydrazine (B178648) and formaldehyde. derpharmachemica.com

Furthermore, acetophenone has been identified as a potential byproduct in the production of ethylene-vinyl acetate (B1210297) (EVA) foams when dicumyl peroxide is used as a crosslinking initiator. afirm-group.com This indicates its relevance in understanding the chemistry of polymer formation and degradation. The modification of these acetophenone-based resins, for instance through hydrogenation, can yield polyols that are further crosslinked with diisocyanates for use in specialized coatings and adhesives. wikipedia.org

The table below summarizes key data regarding an exemplary copolymer resin synthesized from a substituted acetophenone.

| Property | Method of Determination | Result/Finding |

| Copolymer Composition | Elemental Analysis | Determined based on the molar ratios of reacting monomers (4-methyl acetophenone, phenyl hydrazine, formaldehyde). derpharmachemica.com |

| Number Average Molecular Weight (Mn) | Conductometric Titration | Calculated by multiplying the degree of polymerization by the formula weight of the repeating unit. derpharmachemica.com |

| Structural Elucidation | FTIR, ¹H NMR Spectroscopy | Confirmed the presence of aromatic rings, methylene (B1212753) bridges (-CH₂-), and amido protons (-NH-). derpharmachemica.com |

| Viscosity | Viscometric Measurements in DMF | Determined the intrinsic viscosity using the Huggins and Kraemer equations. derpharmachemica.com |

Contributions to Analytical Methodologies as a Reference Standard

In analytical chemistry, the purity and identity of substances are paramount. Acetophenone is utilized as an analytical reference standard for the determination of the compound in various samples, such as perfumes and fruits, using chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.com As a reference standard, a well-characterized sample of the compound is used to calibrate analytical instruments and to quantify its presence in unknown samples. This compound can similarly be employed as a specific reference standard for its own identification and quantification in complex mixtures, ensuring accuracy and reliability in analytical testing.

Development of Novel Chemical Processes and Sustainable Syntheses

There is a continuous drive in chemistry to develop more efficient and environmentally friendly synthetic methods. Research has focused on creating "green" routes for reactions involving acetophenone derivatives. For example, solvent-free microwave irradiation methods using environmentally benign catalysts have been developed for the synthesis of biologically active Schiff bases derived from 2-hydroxyacetophenone. researchgate.net These methods offer advantages such as high yields, shorter reaction times, and easier product isolation. researchgate.net

Additionally, one-pot methodologies are being explored to synthesize complex molecules from acetophenones in a single step, reducing waste and improving efficiency. A one-pot process for creating benzopinacolone derivatives from acetophenones using zinc and tert-butyl chloride has been developed, streamlining what is conventionally a two-step process. scielo.br The development of such novel processes, including the use of non-chlorinated solvents like toluene (B28343) for the chlorination of acetophenone derivatives, marks a significant step towards more sustainable chemical manufacturing. google.com

Intermolecular Interactions and Supramolecular Chemistry

Analysis of Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonds are among the most important directional intermolecular interactions that govern the structure of molecular crystals. In acetophenone (B1666503) derivatives, the carbonyl oxygen atom is a primary hydrogen bond acceptor.

Crystalline State: In the absence of strong hydrogen bond donors (like -OH or -NH groups) within the 2-(2-Methylphenyl)acetophenone molecule itself, conventional hydrogen bonding is not expected. However, weak C-H···O hydrogen bonds are prevalent in the crystal structures of many aromatic ketones. A crystallographic study of four different acetophenone derivatives revealed that molecules are linked by cooperative weak C-H···O interactions, which play a significant role in the formation and stabilization of the molecular assembly. rsc.org For instance, in the bromide salts of 4-aminoacetophenone, N-H···O hydrogen bonds, along with N-H···Br interactions, create two-dimensional networks. researchgate.net While this compound lacks the strong N-H donor, the principle of the carbonyl group acting as a potent acceptor remains. It is therefore highly probable that C-H bonds from the phenyl and methyl groups act as weak donors to the carbonyl oxygen of neighboring molecules, leading to the formation of extended networks in the solid state.

Solution State: In solution, the interactions are more dynamic. Dielectric constant measurements of various acetophenone derivatives (including acetophenone, p-chloroacetophenone, and p-methylacetophenone) in non-polar solvents like benzene (B151609) and 1,4-dioxane (B91453) have been used to study molecular interactions. ias.ac.in These studies, through the analysis of the Kirkwood correlation factor, indicate the presence of short-range intermolecular forces leading to dipole-dipole interactions. ias.ac.in In an environment like 1,4-dioxane, the oxygen atoms of the solvent can establish hydrogen bonds with the acetyl group of the acetophenone derivatives. ias.ac.in This suggests that in protic solvents or in the presence of other hydrogen bond donors, the carbonyl oxygen of this compound would readily participate in intermolecular hydrogen bonding.

Formation of Supramolecular Assemblies and Their Characterization

The combination of the aforementioned intermolecular interactions (C-H···O, C-H···π, and π-π stacking) leads to the formation of complex and well-defined supramolecular assemblies.

Furthermore, Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in molecular crystals. This method allows for a detailed comparison of the weak forces experienced by each compound within its crystal structure. rsc.org For the studied acetophenone derivatives, Hirshfeld analysis provided a much more detailed scrutiny of the weak forces compared to traditional methods. rsc.org Such an analysis for this compound, were its crystal structure to be determined, would provide a comprehensive picture of its supramolecular chemistry.

The table below summarizes the types of intermolecular interactions observed in analogous acetophenone derivatives, which are presumed to be relevant for this compound.

| Interaction Type | Donor | Acceptor | Typical Role in Acetophenone Derivatives |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O (carbonyl) | Formation of extended 1D, 2D, or 3D networks. rsc.org |

| π-π Stacking | Phenyl / Substituted Phenyl Ring | Phenyl / Substituted Phenyl Ring | Stabilization of crystal packing through parallel or offset stacking of aromatic rings. rsc.orgnih.gov |

| C-H···π Interaction | C-H (aromatic/aliphatic) | π-electron cloud of aromatic ring | Directional interaction contributing to the formation of specific supramolecular architectures. rsc.org |

Host-Guest Chemistry and Encapsulation Studies (if applicable)

Based on the available scientific literature, there are no specific studies reported on the host-guest chemistry or encapsulation involving this compound. This area of its supramolecular chemistry remains to be explored.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Precision Derivatization of 2-(2-Methylphenyl)acetophenone

The development of novel synthetic methods that allow for the precise and selective functionalization of this compound is a key area for future research. Current synthetic strategies often focus on the construction of the core diarylketone framework. However, emerging methodologies are expected to provide chemists with the tools to introduce a wide array of functional groups at specific positions, thereby tailoring the molecule's properties for various applications.

One of the most promising approaches is the use of transition metal-catalyzed C-H activation . rsc.org This powerful technique allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. For this compound, this could enable regioselective introduction of substituents on either of the aromatic rings or at the methylene (B1212753) bridge. For instance, palladium-catalyzed C-H activation has been successfully employed for the synthesis of fluorenones from diaryl ketones through an oxidative cyclization process. researchgate.net The strategic placement of directing groups on the this compound scaffold could guide the metal catalyst to a specific C-H bond, allowing for predictable and controlled derivatization. The exploration of different directing groups and catalytic systems will be crucial in expanding the scope and precision of these transformations.

Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. thieme-connect.denih.gov Visible-light photoredox catalysis can generate reactive radical intermediates that can participate in a variety of bond-forming reactions. nih.gov Applying these methods to this compound could open up new pathways for derivatization that are not accessible through traditional thermal methods. For example, photocatalytic approaches could be developed for the α-functionalization of the ketone moiety or for the introduction of complex substituents onto the aromatic rings. researchgate.net

The development of regioselective functionalization strategies will also be of paramount importance. nih.gov Understanding the inherent reactivity of the different positions on the this compound molecule is the first step. This knowledge can then be used to design reactions that selectively target a specific site. For example, the electronic and steric properties of the methyl group on the phenyl ring can influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. Future research will likely focus on developing catalytic systems and reaction conditions that can override the inherent reactivity patterns, allowing for "contra-electronic" or sterically hindered derivatizations.

| Synthetic Methodology | Potential Application to this compound | Key Research Focus |

| Transition Metal-Catalyzed C-H Activation | Regioselective functionalization of aromatic rings and the methylene bridge. | Development of novel directing groups and catalysts for enhanced selectivity. |

| Photocatalysis | Mild and selective introduction of functional groups under visible light. | Exploration of new photoredox catalysts and reaction pathways for diverse derivatizations. |

| Regioselective Functionalization | Controlled introduction of substituents at specific positions on the molecule. | Understanding and controlling the inherent reactivity to achieve non-classical substitution patterns. |

Advanced Computational Modeling for Predictive Reactivity and Conformational Dynamics

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational modeling can provide invaluable insights into its reactivity and conformational dynamics, guiding experimental efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and predict the reactivity of this compound. By mapping the electron density distribution and calculating molecular orbitals (such as the HOMO and LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack. This information is crucial for designing selective derivatization reactions. Furthermore, DFT can be used to model reaction mechanisms, providing a deeper understanding of the transition states and intermediates involved in a particular transformation. This predictive power can help in the optimization of reaction conditions and the development of more efficient synthetic routes.

The conformational dynamics of this compound are another critical aspect that can be elucidated through computational modeling. The relative orientation of the two phenyl rings and the carbonyl group can significantly impact the molecule's properties and reactivity. Molecular mechanics and molecular dynamics simulations can be used to explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This understanding is particularly important for applications in materials science, where the solid-state packing and intermolecular interactions are dictated by the molecule's preferred conformation.

The integration of computational modeling with experimental data is a powerful strategy for advancing our understanding of this compound. For example, computational predictions of reactivity can be validated through targeted synthesis and kinetic studies. Similarly, experimentally determined crystal structures can be used to benchmark and refine computational models of conformational preferences. This synergistic approach will be essential for unlocking the full potential of this molecule.

Novel Applications in Sustainable Chemistry and Advanced Materials Science

The unique structural features of this compound make it an intriguing candidate for applications in sustainable chemistry and advanced materials science. Future research in these areas could lead to the development of environmentally friendly processes and novel materials with tailored properties.

In the realm of sustainable chemistry , the focus will be on developing "green" synthetic routes to this compound and its derivatives. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste generation. For example, exploring biocatalytic routes or utilizing mechanochemistry could offer more sustainable alternatives to traditional synthetic methods. Furthermore, this compound itself could be investigated as a building block for the synthesis of biodegradable polymers or as a scaffold for the development of new catalysts for green chemical transformations.

In advanced materials science , the aromatic nature and conformational flexibility of this compound suggest its potential use in the design of organic electronic materials. By introducing suitable electron-donating or electron-accepting groups, the electronic properties of the molecule can be tuned for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to control the solid-state packing of this compound derivatives through crystal engineering will be crucial for optimizing their performance in these devices.

Furthermore, the diarylketone scaffold of this compound is a common motif in photoinitiators for polymerization reactions. Future research could explore the development of novel photoinitiators based on this molecule with enhanced efficiency and absorption in the visible light spectrum. This would be particularly relevant for applications in 3D printing and photolithography. The exploration of its potential as a component in liquid crystals or as a building block for porous organic frameworks (POFs) are other exciting and as-yet unexplored avenues.

Integration with Machine Learning and Artificial Intelligence for Molecular Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, and this compound presents an excellent case study for the application of these powerful tools. chemrxiv.org AI and ML can be utilized to accelerate the design of new derivatives with desired properties and to predict their behavior without the need for extensive experimental work. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their chemical or biological activities. nih.gov By training machine learning algorithms on a dataset of known compounds and their properties, it is possible to create predictive models that can estimate the properties of new, unsynthesized molecules. nih.gov This approach can be used to screen virtual libraries of this compound derivatives for promising candidates for a specific application, significantly reducing the time and cost associated with experimental screening.

De novo molecular design is another exciting application of AI in this context. carroll.edumdpi.com Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of chemical structures to learn the underlying rules of chemical bonding and molecular stability. researchgate.netresearchgate.net These models can then be used to generate novel molecular structures, including new derivatives of this compound, that are predicted to have specific desirable properties. This "inverse design" approach, where the desired properties are specified first, has the potential to dramatically accelerate the discovery of new materials and functional molecules.

Furthermore, machine learning can be used to predict reaction outcomes and optimize synthetic routes . thieme-connect.de By analyzing vast amounts of reaction data from the chemical literature, deep learning models can learn to predict the products of a given set of reactants and reagents with high accuracy. researchgate.netnih.gov This can be an invaluable tool for chemists planning the synthesis of new this compound derivatives, helping them to identify the most efficient and reliable synthetic pathways.

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Correlating molecular structure with properties. nih.gov | Rapid screening of virtual libraries for derivatives with desired activities. |

| De Novo Molecular Design | Generating novel molecules with specified properties. carroll.edumdpi.com | Accelerated discovery of new materials and functional molecules based on the this compound scaffold. |

| Reaction Prediction | Predicting the outcome of chemical reactions. thieme-connect.de | Optimization of synthetic routes and identification of efficient pathways to new derivatives. |

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2-Methylphenyl)acetophenone, and how can their efficiency be validated?

- Answer : The compound is typically synthesized via Friedel-Crafts acylation, where acetyl chloride reacts with o-xylene in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative methods include coupling reactions using palladium catalysts for regioselective aryl-alkyl bond formation . Efficiency can be validated by comparing yields (e.g., 65–85% for Friedel-Crafts ) and purity via HPLC (≥98% purity, as per protocols in ). Characterization should include NMR (¹H/¹³C) and IR spectroscopy to confirm the ketone group and methyl substitution patterns .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Answer : Store in airtight containers at ≤25°C, away from oxidizers and moisture . Use PPE (gloves, goggles) to avoid skin/eye contact, and work under fume hoods to prevent inhalation. Waste must be neutralized with alkaline solutions before disposal via licensed hazardous waste handlers . Refer to safety data sheets for spill management (e.g., absorb with diatomite) .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Answer :

- NMR Spectroscopy : ¹H NMR to identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .